1H-Indole-3-carboxylic acid, cyclohexyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, cyclohexyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, cyclohexyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid with cyclohexanol. One common method is the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1H-Indole-3-carboxylic acid, while reduction with LiAlH4 can produce 1H-Indole-3-methanol .
Scientific Research Applications
1H-Indole-3-carboxylic acid, cyclohexyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, cyclohexyl ester involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to various receptors, such as serotonin receptors, and inhibit enzymes like cyclooxygenase . These interactions can modulate biological processes, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, cyclohexyl ester can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid, methyl ester: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
1H-Indole-3-acetic acid: Known for its role as a plant hormone, this compound has a carboxylic acid group at the 3-position of the indole ring, similar to 1H-Indole-3-carboxylic acid.
1H-Indole-3-carbaldehyde: This compound has an aldehyde group at the 3-position, making it a key intermediate in the synthesis of various indole derivatives.
Properties
CAS No. |
61698-98-4 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
cyclohexyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c17-15(18-11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2 |
InChI Key |
AYRQHOGDDRZLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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